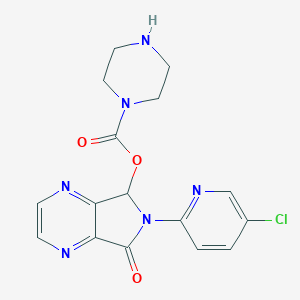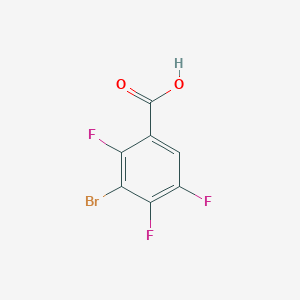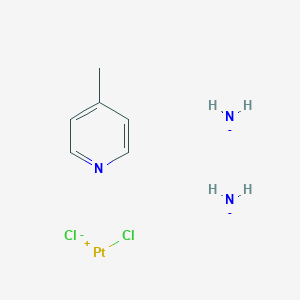
Azanide;chloroplatinum(1+);4-methylpyridine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;chloroplatinum(1+);4-methylpyridine;chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a coordination complex that contains a platinum atom, a nitrogen atom, and a chloride ion. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of Azanide;chloroplatinum(1+);4-methylpyridine;chloride is complex and not fully understood. It is known to interact with a variety of biological molecules, including DNA, RNA, and proteins, and may function as a catalyst for chemical reactions within cells.
Efectos Bioquímicos Y Fisiológicos
Azanide;chloroplatinum(1+);4-methylpyridine;chloride has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to interact with a variety of proteins, including enzymes and transcription factors, and may play a role in regulating gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Azanide;chloroplatinum(1+);4-methylpyridine;chloride in laboratory experiments is its versatility. It can be used as a catalyst for a variety of organic reactions, as well as a probe for studying protein-ligand interactions. However, its use is limited by its toxicity and potential for side effects, and it must be handled with care in the laboratory.
Direcciones Futuras
There are many possible future directions for research on Azanide;chloroplatinum(1+);4-methylpyridine;chloride. Some potential areas of investigation include:
1. Further exploration of its potential as an anticancer agent, including studies of its mechanism of action and potential side effects.
2. Development of new synthetic methods for producing Azanide;chloroplatinum(1+);4-methylpyridine;chloride, with the aim of improving its purity and reducing its toxicity.
3. Investigation of its potential as a catalyst for other types of chemical reactions, including those involving renewable resources.
4. Studies of its interactions with other biological molecules, including lipids and carbohydrates, with the aim of gaining a better understanding of its biological activity.
5. Development of new methods for delivering Azanide;chloroplatinum(1+);4-methylpyridine;chloride to cells and tissues, with the aim of improving its efficacy and reducing its toxicity.
In conclusion, Azanide;chloroplatinum(1+);4-methylpyridine;chloride is a promising compound with a wide range of potential applications in scientific research. Its unique chemical properties make it a valuable tool for researchers in a variety of fields, and there are many possible future directions for research on this compound.
Métodos De Síntesis
The synthesis of Azanide;chloroplatinum(1+);4-methylpyridine;chloride typically involves the reaction of platinum chloride with a nitrogen-containing ligand, such as azanide or 4-methylpyridine. The resulting coordination complex can then be isolated and purified using a variety of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Azanide;chloroplatinum(1+);4-methylpyridine;chloride has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a potential anticancer agent, and as a probe for studying protein-ligand interactions. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
Propiedades
Número CAS |
106343-50-4 |
|---|---|
Nombre del producto |
Azanide;chloroplatinum(1+);4-methylpyridine;chloride |
Fórmula molecular |
C6H11Cl2N3Pt-2 |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
azanide;chloroplatinum(1+);4-methylpyridine;chloride |
InChI |
InChI=1S/C6H7N.2ClH.2H2N.Pt/c1-6-2-4-7-5-3-6;;;;;/h2-5H,1H3;2*1H;2*1H2;/q;;;2*-1;+2/p-2 |
Clave InChI |
XWWYOSYXKFCELW-UHFFFAOYSA-L |
SMILES |
CC1=CC=NC=C1.[NH2-].[NH2-].[Cl-].Cl[Pt+] |
SMILES canónico |
CC1=CC=NC=C1.[NH2-].[NH2-].[Cl-].Cl[Pt+] |
Sinónimos |
cis-(Pt(NH3)(2)(4-methylpyridine)Cl)Cl cisplatin-4-methylpyridine CP-4-MP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
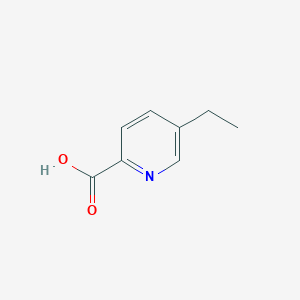
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)


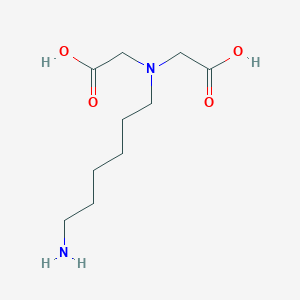
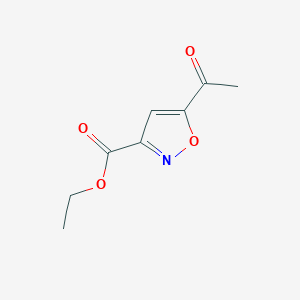
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
